N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycine is a synthetic organic compound with significant relevance in medicinal chemistry and organic synthesis. It is characterized by its unique structure, which integrates a chromene derivative with an acetylated amino acid. The compound's molecular formula is , and it has a molecular weight of 276.29 g/mol. It is also known by its IUPAC name, 2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxyacetic acid, and has the PubChem CID number 880239 .
This compound belongs to the class of chromene derivatives, which are known for their diverse biological activities. Chromenes are aromatic compounds that contain a benzopyran structure, often exhibiting properties such as antioxidant, antimicrobial, and anti-inflammatory activities. N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycine can be synthesized through various chemical reactions involving starting materials like 7-hydroxy-4-methylcoumarin and ethylchloroacetate .
The synthesis of N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycine typically involves several key steps:
The synthesis may be optimized for yield and purity in industrial settings, employing larger scale reactions and more efficient methodologies .
The molecular structure of N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycine can be represented using various structural formulas:
The compound features a chromene core with an attached acetic acid moiety, which contributes to its biological activity .
N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycine can participate in various chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological properties or to create derivatives for specific applications .
The mechanism of action of N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycine involves its interaction with biological targets at the cellular level. It is believed that the compound exerts its effects through:
N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycine exhibits several notable physical and chemical properties:
These properties are crucial for determining the compound's applicability in laboratory settings and potential industrial uses .
N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yloxy]acetyl}glycine has several scientific applications:
These applications highlight the versatility of this compound in various fields of research and industry .
The Pechmann condensation remains the cornerstone synthetic route for constructing the 4-propyl-8-methylchromen-2-one core structure of N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycine. This classical approach involves the acid-catalyzed cyclocondensation of phenolic precursors (typically substituted resorcinols) with β-keto esters. For 4-propyl-8-methylcoumarin synthesis, ethyl butyrylacetate and 5-methylresorcinol undergo reaction under Brønsted or Lewis acid catalysis. Traditional conditions employ concentrated sulfuric acid at 50–80°C for 4–12 hours, yielding the coumarin scaffold in moderate yields (60–75%) [5].
Modern modifications have significantly enhanced this process:
Table 1: Comparative Pechmann Synthesis Conditions for 4-Propyl-8-methylchromen-2-one
Catalyst System | Temperature (°C) | Time (min) | Yield (%) | Advantages |
---|---|---|---|---|
Concentrated H₂SO₄ | 80 | 240 | 68 | Simple setup |
ZrO₂/SO₄²⁻ | 120 | 90 | 83 | Recyclable, minimal waste |
Montmorillonite K10 | 100 (MW) | 15 | 91 | Solvent-free, rapid |
Fe³⁺-Exchanged Zeolite | 80 | 60 | 79 | Eco-friendly |
The propyl substituent at C-4 originates from the β-keto ester component (ethyl butyrylacetate), while the C-8 methyl group derives from the 3-position methyl group of the resorcinol precursor. This regioselectivity is governed by the inherent electronic bias of the phenolic substrate [5].
The C-7 hydroxyl group of 7-hydroxy-8-methyl-4-propylcoumarin serves as the critical anchor point for glycine conjugation. Regioselective etherification at this position is achieved through Williamson ether synthesis under alkaline conditions. The optimal protocol employs:
The subsequent hydrolysis-condensation sequence with glycine requires precise control:
Table 2: Etherification and Coupling Efficiency for C-7 Functionalization
Reaction Step | Key Reagent | Solvent | Yield (%) | Purity (%) |
---|---|---|---|---|
C-7 Alkylation | Methyl bromoacetate | Acetone | 89 | 95 |
Ester Hydrolysis | NaOH (2M) | MeOH/H₂O | 95 | 97 |
Glycine Coupling | EDC·HCl/HOBt | DMF | 78 | 92 |
Deprotection | TFA/DCM | DCM | 96 | 99 |
Alternative strategies employ chloroacetyl chloride for direct acylation, though this approach risks diacylation byproducts without careful stoichiometric control [2] [10].
Solvent-free methodologies have emerged as sustainable alternatives for coumarin-glycine conjugate synthesis. Microwave-assisted reactions on mineral supports demonstrate particular efficiency:
The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) offers orthogonal conjugation pathways when applied to coumarin-glycine hybrids. For example, 7-O-propargyl coumarin derivatives react with azidoacetyl glycine under catalytic conditions (CuSO₄/sodium ascorbate) in tBuOH/H₂O (1:1) to form triazole-linked conjugates. This approach achieves 85–92% yields in <2 hours at 50°C [3] [9].
Phase-transfer catalysis provides another green alternative:
Notably, solvent-free conditions enhance reaction kinetics – microwave-assisted couplings on solid supports achieve completion in 3–8 minutes versus 2–6 hours under conventional reflux [3] [9].
Solid-phase peptide synthesis (SPPS) principles enable efficient parallel production of coumarin-glycine derivatives. The methodology employs:
The optimized stepwise protocol features:
Key advantages over solution-phase synthesis:
A critical refinement involves chelator washes (EDTA/NH₄OH) to remove residual copper when employing CuAAC conjugation strategies directly on resin. This prevents metal contamination that otherwise compromises product purity [4] [6].
For N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycine specifically, the C-terminal acid is generated via cleavage with TFA-based cocktails, while amide variants require Sieber amide resin. The solid-phase approach consistently delivers >85% purity before HPLC, significantly streamlining production of analogs for structure-activity relationship studies [4] [6].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0